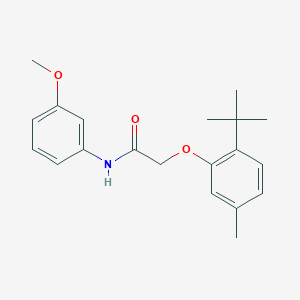
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with tert-butyl and methyl groups, as well as a methoxyphenyl group attached to the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of 2-tert-butyl-5-methylphenol: This intermediate can be synthesized through the alkylation of 2-methylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The phenol group of 2-tert-butyl-5-methylphenol is then reacted with 2-chloroacetamide in the presence of a base such as potassium carbonate to form 2-(2-tert-butyl-5-methylphenoxy)acetamide.
N-Acylation: Finally, the acetamide is reacted with 3-methoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Continuous flow reactors: to enhance reaction efficiency and yield.
Automated purification systems: to ensure high purity of the final product.
Green chemistry principles: to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Thiols or amines in the presence of a base such as sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-hydroxyphenyl)acetamide.
Reduction: Formation of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)ethylamine.
Substitution: Formation of substituted phenoxyacetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-tert-butyl-5-methylphenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.
Uniqueness
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14-9-10-17(20(2,3)4)18(11-14)24-13-19(22)21-15-7-6-8-16(12-15)23-5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBFWPDODKWLHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2355444.png)

![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355448.png)
![5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2355449.png)


![[(2R,3R,4S,5R,6R)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/new.no-structure.jpg)
![2-(2-methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2355455.png)
![methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2355456.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2355457.png)
